molecular formula C17H18ClN5O3 B11161574 N-(5-chloro-2-methylphenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide

N-(5-chloro-2-methylphenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide

Cat. No.: B11161574
M. Wt: 375.8 g/mol
InChI Key: SPRXQSIHWGEECQ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a chlorinated phenyl group, a purine derivative, and a propanamide moiety. Such compounds are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide typically involves the following steps:

    Formation of the Chlorinated Phenyl Intermediate: The starting material, 5-chloro-2-methylphenol, is chlorinated using a suitable chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Coupling with Purine Derivative: The chlorinated phenyl intermediate is then coupled with a purine derivative, such as 1,3-dimethylxanthine, under basic conditions using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Amidation Reaction: The resulting intermediate is subjected to an amidation reaction with propanoic acid or its derivatives in the presence of a dehydrating agent like carbodiimide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.

    Pathways Involved: The compound may modulate signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methylphenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)butanamide: Similar structure with a butanamide moiety instead of propanamide.

    N-(5-chloro-2-methylphenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethanamide: Similar structure with an ethanamide moiety instead of propanamide.

Uniqueness

N-(5-chloro-2-methylphenyl)-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide is unique due to its specific combination of a chlorinated phenyl group, a purine derivative, and a propanamide moiety, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C17H18ClN5O3

Molecular Weight

375.8 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propanamide

InChI

InChI=1S/C17H18ClN5O3/c1-10-4-5-11(18)8-12(10)20-13(24)6-7-23-9-19-15-14(23)16(25)22(3)17(26)21(15)2/h4-5,8-9H,6-7H2,1-3H3,(H,20,24)

InChI Key

SPRXQSIHWGEECQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CCN2C=NC3=C2C(=O)N(C(=O)N3C)C

Origin of Product

United States

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